1,1-Diethoxy-N,N-dimethylmethanamine
Overview
Description
Preparation Methods
1,1-Diethoxy-N,N-dimethylmethanamine can be synthesized through several methods. One common synthetic route involves the reaction of N,N-dimethylformamide with diethyl ether in the presence of a strong base such as sodium ethoxide . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours. Industrial production methods often involve similar reaction conditions but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
1,1-Diethoxy-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles to form different substituted products.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted amines, aldehydes, and carboxylic acids .
Scientific Research Applications
1,1-Diethoxy-N,N-dimethylmethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,1-Diethoxy-N,N-dimethylmethanamine involves its ability to act as a methylating agent. It transfers methyl groups to various substrates, including acids, amines, thiols, and amino acids . This methylation process can alter the chemical properties and biological activity of the substrates, leading to changes in their function and behavior . The molecular targets and pathways involved in this process depend on the specific substrates and the context in which the compound is used .
Comparison with Similar Compounds
1,1-Diethoxy-N,N-dimethylmethanamine can be compared with other similar compounds such as:
1,1-Dimethoxy-N,N-dimethylmethanamine: This compound has similar methylating properties but differs in its chemical structure and reactivity.
N,N-Dimethylformamide dimethyl acetal: Another methylating agent with similar applications but different chemical properties and reactivity.
Trimethylamine, 1,1-dimethoxy-: A related compound with similar uses but distinct chemical characteristics.
The uniqueness of this compound lies in its specific chemical structure, which provides unique reactivity and selectivity in methylation reactions .
Properties
IUPAC Name |
1,1-diethoxy-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-5-9-7(8(3)4)10-6-2/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKAYBPLDRWMCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(N(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061584 | |
Record name | Methanamine, 1,1-diethoxy-N,N-dimethyl- | |
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Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | N,N-Dimethylformamide diethyl acetal | |
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CAS No. |
1188-33-6 | |
Record name | Dimethylformamide diethyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimethylformamide diethylacetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188336 | |
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Record name | 1188-33-6 | |
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Record name | Methanamine, 1,1-diethoxy-N,N-dimethyl- | |
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Record name | Methanamine, 1,1-diethoxy-N,N-dimethyl- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-diethoxytrimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.371 | |
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Record name | DIMETHYLFORMAMIDE DIETHYLACETAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QOJ5HYK225 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of N,N-Dimethylformamide diethyl acetal in organic synthesis?
A1: N,N-Dimethylformamide diethyl acetal (DMF-DEA) acts as a versatile reagent for various transformations in organic synthesis. It serves as a mild and selective reagent for: * Alkylation: Reacting with acidic methylene compounds, DMF-DEA introduces alkyl groups. []* Formylation: DMF-DEA can introduce formyl groups into suitable substrates. []* Aminomethylenation: This reagent can introduce aminomethylene groups into molecules. []
Q2: What is known about the stability of N,N-Dimethylformamide diethyl acetal?
A2: DMF-DEA demonstrates good stability when stored properly. It is crucial to avoid moisture, acidic conditions, and elevated temperatures to maintain its integrity. Under these conditions, most orthoamide derivatives, including DMF-DEA, can be stored for extended periods with minimal degradation. []
Q3: Are there any studies on the solubility of N,N-Dimethylformamide diethyl acetal?
A3: Yes, the solubility of N,N-Dimethylformamide diethyl acetal has been investigated in supercritical carbon dioxide (scCO2). This research focused on measuring and correlating solubility data with various factors, including temperature and pressure. The findings provide valuable insights into the behavior of DMF-DEA in scCO2, a green solvent with potential applications in various chemical processes. []
Q4: What are the structural characteristics of N,N-Dimethylformamide diethyl acetal?
A4: DMF-DEA (1,1-Diethoxy-N,N-dimethylmethanamine) is an orthoamide derivative. Its molecular formula is C7H17NO2, and its molecular weight is 147.25 g/mol. DMF-DEA exists as a colorless, distillable liquid with an amine-like odor. []
Q5: Are there any reported toxicological concerns associated with N,N-Dimethylformamide diethyl acetal?
A5: While no significant toxicity has been reported for DMF-DEA, it's essential to handle it with care as a general laboratory practice. Always consult the material safety data sheet (MSDS) for specific safety precautions. []
Q6: How does the structure of N,N-Dimethylformamide diethyl acetal influence its reactivity?
A6: The structure of DMF-DEA with its two ethoxy groups attached to the central carbon atom, along with the dimethylamino group, contributes to its reactivity as a formylating, alkylating, and aminomethylenating agent. The electron-donating nature of the nitrogen and oxygen atoms increases the electron density at the central carbon atom, making it susceptible to nucleophilic attack. This allows DMF-DEA to react with various electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. [, ]
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